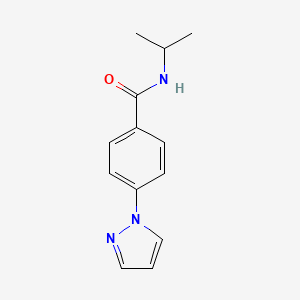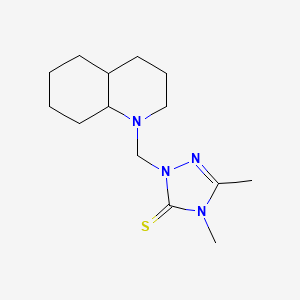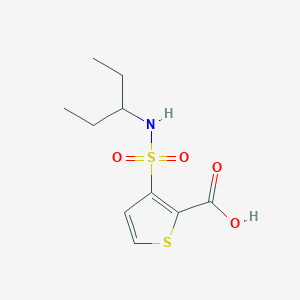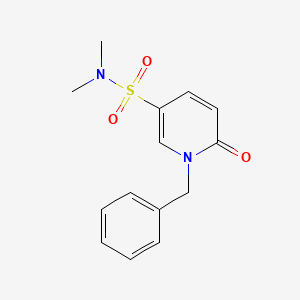![molecular formula C17H20N2OS B7463167 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and other neurological disorders.
Mechanism of Action
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of dopaminergic neurons, where it interferes with the function of mitochondria, leading to the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-studied. The compound selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one in lab experiments is that it selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease. However, there are also limitations to using this compound, including the fact that it is a toxic compound that can be dangerous if not handled properly. Additionally, the effects of this compound on the brain are irreversible, making it difficult to study the long-term effects of the compound.
Future Directions
There are many future directions for research on 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one, including the development of new treatments for Parkinson's disease that target the mechanisms of the disease. Additionally, researchers are exploring the use of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is ongoing research into the mechanisms of this compound toxicity, which could lead to new insights into the causes of Parkinson's disease and other neurological disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. The compound has been instrumental in advancing our understanding of Parkinson's disease and other neurological disorders, and there are many future directions for research on the compound. While there are limitations to using this compound in lab experiments, its unique properties make it a valuable tool for studying the mechanisms of neurological disorders.
Synthesis Methods
The synthesis of 1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one involves several steps, including the condensation of 2-acetylthiazole with propylamine, followed by the reaction of the resulting product with methyl iodide. The final step involves the cyclization of the intermediate product to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.
Scientific Research Applications
1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one has been widely used in scientific research as a tool to study Parkinson's disease and other neurological disorders. The compound selectively destroys dopaminergic neurons in the brain, which are the neurons that are affected in Parkinson's disease. By studying the effects of this compound on these neurons, researchers can gain a better understanding of the mechanisms of the disease and develop new treatments.
properties
IUPAC Name |
1-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-3-5-13-7-9-14(10-8-13)16-12(2)21-17(18-16)19-11-4-6-15(19)20/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHPLBDDBOSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)

![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)



![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
